molecular formula C7H9BrClNO B3265622 O-(4-Bromobenzyl)hydroxylamine hydrochloride CAS No. 40780-59-4

O-(4-Bromobenzyl)hydroxylamine hydrochloride

Cat. No.: B3265622
CAS No.: 40780-59-4
M. Wt: 238.51 g/mol
InChI Key: CAXHZLQANSFMEJ-UHFFFAOYSA-N
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Description

O-(4-Bromobenzyl)hydroxylamine hydrochloride is a hydroxylamine derivative characterized by a 4-bromobenzyl group attached to the oxygen atom of the hydroxylamine moiety. Its molecular formula is C₇H₈BrClNO, with a molecular weight of 262.50 g/mol (inferred from structural analogs) . This compound is primarily utilized in organic synthesis, particularly in the formation of oxime derivatives, which are critical intermediates in medicinal chemistry and materials science.

Properties

IUPAC Name

O-[(4-bromophenyl)methyl]hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4H,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXHZLQANSFMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736497
Record name O-[(4-Bromophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40780-59-4
Record name O-[(4-Bromophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(4-Bromobenzyl)hydroxylamine hydrochloride can be synthesized through the reaction of 4-bromobenzylamine with hydroxylamine . The reaction typically involves mixing equimolar amounts of 4-bromobenzylamine and hydroxylamine in a suitable solvent, followed by stirring at an appropriate temperature until the reaction is complete. The product is then isolated through crystallization and purification .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

O-(4-Bromobenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions yield amines, while substitution reactions produce various substituted derivatives .

Scientific Research Applications

Chemical Synthesis

O-(4-Bromobenzyl)hydroxylamine hydrochloride serves as a versatile reagent in organic synthesis. Its applications include:

  • Synthesis of Hydroxamic Acids : The compound is used to synthesize hydroxamic acids, which are important in medicinal chemistry due to their role as enzyme inhibitors. For instance, it has been demonstrated that O-benzylhydroxylamine can act as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO1), which is implicated in cancer progression and immune response modulation .
  • Formation of Oximes : The compound can be utilized to form oximes from aldehydes and ketones, which are useful intermediates in the synthesis of various pharmaceuticals .

Table 1: Overview of Synthetic Applications

ApplicationDescriptionReference
Hydroxamic Acid SynthesisKey reagent for synthesizing hydroxamic acids
Oxime FormationUsed to convert aldehydes/ketones into oximes
IDO1 InhibitionPotent inhibitor with therapeutic potential

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has been investigated for its potential therapeutic effects:

  • Cancer Research : Studies have shown that derivatives of O-benzylhydroxylamine exhibit nanomolar-level activity against IDO1, suggesting their potential as anticancer agents . The structural simplicity and low cost of these compounds make them attractive candidates for further development.
  • Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Table 2: Medicinal Applications

ApplicationDetailsReference
Cancer TherapyIDO1 inhibitors with nanomolar potency
Antimicrobial PropertiesPotential for new antibiotic development

Agricultural Science

The compound has also found applications in agricultural science, particularly in pest control:

  • Herbicidal Activity : Research has indicated that compounds derived from O-(4-Bromobenzyl)hydroxylamine exhibit larvicidal activity against pests such as Myzus persicae (green peach aphid). This makes it a candidate for developing environmentally friendly pesticides .
  • Structure-Activity Relationship Studies : These studies have shown that modifications to the O-(4-Bromobenzyl)hydroxylamine structure can enhance its herbicidal efficacy, providing insights into designing more effective agricultural chemicals .

Table 3: Agricultural Applications

ApplicationDescriptionReference
Pest ControlLarvicidal activity against Myzus persicae
Herbicide DevelopmentStructure-activity relationships improve efficacy

Mechanism of Action

The mechanism by which O-(4-Bromobenzyl)hydroxylamine hydrochloride exerts its effects involves its ability to act as a nucleophile. It can form covalent bonds with electrophilic centers in target molecules, leading to modifications in their structure and function. This property is particularly useful in biochemical studies where the compound is used to modify proteins and enzymes .

Comparison with Similar Compounds

Key Observations :

  • Halogen substituents (Br, Cl, F) increase molecular weight and polarity compared to non-halogenated analogs.
  • Methoxy groups improve solubility due to their electron-donating nature .

Physicochemical Properties

Spectroscopic Data

  • ¹H-NMR Shifts :
    • O-(4-Bromo-2-methoxybenzyl)hydroxylamine HCl : Aromatic protons appear at δ 7.53 (d), 7.21 (d), and 6.98 (q), with OCH₃ at δ 3.79 .
    • O-(4-Chlorobenzyl)hydroxylamine HCl : Aromatic protons at δ 7.38 (d) and 7.34 (d), with OCH₂Ar at δ 4.56 .
    • O-Benzylhydroxylamine HCl : Aromatic protons at δ 7.39 (m) and 7.33 (m), with OCH₂Ar at δ 5.12 .

Solubility and Stability

  • O-(4-Methoxybenzyl)hydroxylamine HCl: Soluble in methanol and DMF; stable at room temperature (RT) .
  • O-(4-Fluorobenzyl)hydroxylamine HCl : Requires storage at 2–8°C, indicating higher sensitivity .
  • O-(Pentafluorobenzyl)hydroxylamine HCl : Stable at RT but highly lipophilic due to fluorine substituents .

Reactivity in Oxime Formation

  • O-(4-Bromobenzyl)hydroxylamine HCl : Reacts with ketones or aldehydes to form stable oximes, useful in bioconjugation and drug design.
  • Comparison :
    • Electron-withdrawing substituents (Br, Cl) accelerate oxime formation due to increased electrophilicity of the hydroxylamine oxygen.
    • Methoxy groups slow reactivity but improve solubility of the resulting oximes .

Biological Activity

O-(4-Bromobenzyl)hydroxylamine hydrochloride is a hydroxylamine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further exploration in medicinal chemistry.

Chemical Structure

The compound features a bromobenzyl group attached to a hydroxylamine moiety, which is known for its ability to form stable complexes with various biological targets. The presence of the bromine atom may enhance its interaction with proteins through halogen bonding, potentially increasing its biological efficacy.

1. Inhibition of Indoleamine 2,3-Dioxygenase-1 (IDO1)

Research indicates that O-benzylhydroxylamine derivatives, including this compound, are potent inhibitors of IDO1, an enzyme implicated in immune suppression and tumor progression. In a study evaluating various derivatives, it was found that modifications such as halogen substitutions significantly increased inhibitor potency against IDO1, with some compounds achieving sub-micromolar IC50 values .

CompoundIC50 (µM)Remarks
O-benzylhydroxylamine< 1Potent IDO1 inhibitor
O-(4-Bromobenzyl)hydroxylamineTBDUnder investigation

2. Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies. Its derivatives have shown promising results against different cancer cell lines. For instance, compounds containing the hydroxylamine functional group have been noted for their ability to induce apoptosis in cancer cells by disrupting tubulin polymerization and activating caspase pathways .

Cell LineIC50 (µM)Notes
K562 (human leukemia)TBDEvaluated for anticancer activity
MDA-MB-231 (breast cancer)TBDExhibited notable cytotoxicity

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor of IDO1, leading to enhanced immune response against tumors.
  • Cytotoxic Effects : It induces apoptosis in cancer cells through mechanisms involving caspase activation and disruption of microtubule dynamics .

Case Studies

Several studies have highlighted the biological activity of hydroxylamine derivatives:

  • A study demonstrated that O-benzylhydroxylamine derivatives exhibited high ligand efficiency and low toxicity in cellular assays, making them suitable candidates for drug development aimed at treating cancers associated with immune evasion .
  • Another investigation into related compounds indicated significant anti-proliferative effects across various cancer cell lines, suggesting a broad spectrum of activity for hydroxylamine derivatives .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing O-(4-Bromobenzyl)hydroxylamine hydrochloride, and how can purity be verified?

  • Methodology : The compound can be synthesized by reacting 4-bromobenzyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH) under mild conditions (room temperature, aqueous/organic biphasic system). Post-reaction, the product is isolated via filtration or extraction.
  • Characterization : Purity is assessed using HPLC (e.g., C18 columns with UV detection) and NMR (¹H/¹³C). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ at m/z 235.5 for C₇H₉BrClNO). Deuterated analogs (e.g., d3-labeled derivatives) aid in quantitative studies .

Q. How is this compound utilized in carbohydrate or glycoconjugate analysis?

  • Application : It acts as a derivatization agent for monosaccharides, forming stable oxime derivatives for enhanced detection via LC-MS. For example, O-(4-methoxybenzyl)hydroxylamine derivatives improve sensitivity in trace analysis .
  • Optimization : Compare derivatization efficiency with other hydroxylamine reagents (e.g., PFBHA in ) under varying pH (6.5–7.5) and temperature (60–80°C). Use deuterated versions (e.g., d2-PFBHA in ) for isotope dilution quantification .

Q. What are the recommended storage conditions to ensure stability?

  • Guidelines : Store in airtight containers at 2–8°C in a desiccator to prevent hydrolysis. Avoid exposure to moisture, strong oxidizers, or amines (e.g., notes incompatibility with benzoyl chloride and bases). Stability tests via periodic HPLC checks over 6–12 months are advised .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound in reductive amination or metal speciation studies?

  • Reductive Amination : Use ascorbic acid (instead of hydroxylamine hydrochloride, as in ) to reduce ferric iron in trace metal speciation, improving reproducibility. Monitor pH (4.0–5.0) to avoid side reactions .
  • Metal Binding : Apply sequential extraction ( ) to study its role in binding Fe-Mn oxides or organic matter. Pair with ICP-MS to quantify trace metals (e.g., Cd, Pb) in environmental samples .

Q. What analytical challenges arise when quantifying O-(4-Bromobenzyl)hydroxylamine derivatives, and how are they resolved?

  • Co-elution Issues : Use UPLC with HILIC columns for better separation of monosaccharide derivatives. For unresolved peaks, employ high-resolution MS (e.g., Q-TOF) to distinguish isomers via fragmentation patterns .
  • Matrix Effects : Spike samples with isotopically labeled internal standards (e.g., d3-PFBHA in ) to correct for ion suppression/enhancement in complex matrices like biological fluids .

Q. How does the bromine substituent influence reactivity compared to other benzyl-hydroxylamine derivatives?

  • Electronic Effects : The electron-withdrawing bromine group reduces nucleophilicity at the hydroxylamine oxygen, slowing oxime formation but increasing stability. Compare kinetics with O-(4-methoxybenzyl) analogs ( ) using stopped-flow spectroscopy .
  • Steric Effects : Substituent size impacts accessibility in sterically hindered substrates (e.g., branched glycans). Computational modeling (DFT) predicts transition-state geometries for targeted derivatization .

Q. What safety protocols are critical when handling this compound in redox-sensitive experiments?

  • Hazard Mitigation : Use fume hoods and explosion-proof equipment due to potential exothermic reactions with oxidizers (per ). Monitor for hydroxylamine decomposition products (e.g., NOx gases) via real-time sensors .
  • PPE : Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Follow NIOSH/EN 166 standards for respiratory protection if ventilation is inadequate .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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O-(4-Bromobenzyl)hydroxylamine hydrochloride
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O-(4-Bromobenzyl)hydroxylamine hydrochloride

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